molecular formula C9H12ClNO2 B2996098 2-(3-Aminophenyl)propanoic acid hydrochloride CAS No. 1955556-71-4

2-(3-Aminophenyl)propanoic acid hydrochloride

Cat. No.: B2996098
CAS No.: 1955556-71-4
M. Wt: 201.65
InChI Key: VWLZNQBBNYGASV-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . It is a hydrochloride salt form of 2-(3-aminophenyl)propanoic acid, which is characterized by the presence of an amino group attached to a phenyl ring and a propanoic acid moiety. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-nitrobenzaldehyde.

    Reduction: The nitro group in 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Formation of Propanoic Acid Moiety: The resulting 3-aminobenzaldehyde is then subjected to a Grignard reaction with ethylmagnesium bromide to form 2-(3-aminophenyl)propan-1-ol.

    Oxidation: The alcohol group in 2-(3-aminophenyl)propan-1-ol is oxidized to a carboxylic acid group using an oxidizing agent such as potassium permanganate, resulting in 2-(3-aminophenyl)propanoic acid.

    Hydrochloride Formation: Finally, the 2-(3-aminophenyl)propanoic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Amides, sulfonamides.

Scientific Research Applications

2-(3-Aminophenyl)propanoic acid hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-aminophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminophenyl)propanoic acid: Similar structure but lacks the hydrochloride salt form.

    4-Aminophenylacetic acid: Contains an amino group attached to a phenyl ring with an acetic acid moiety.

    3-(Methylamino)propanoic acid: Contains a methylamino group instead of an amino group.

Uniqueness

2-(3-Aminophenyl)propanoic acid hydrochloride is unique due to its specific combination of an amino group, phenyl ring, and propanoic acid moiety, along with the hydrochloride salt form. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

2-(3-aminophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(9(11)12)7-3-2-4-8(10)5-7;/h2-6H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLZNQBBNYGASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955556-71-4
Record name 2-(3-aminophenyl)propanoic acid hydrochloride
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